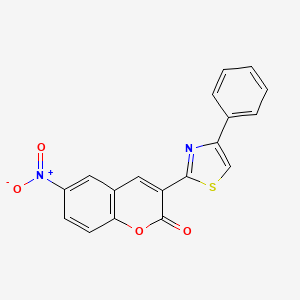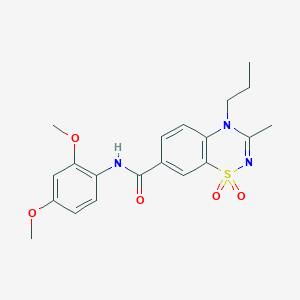
6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a nitro group, a phenyl-thiazole moiety, and a chromenone core, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One possible route could be:
Formation of the Chromenone Core: Starting with a suitable phenol derivative, the chromenone core can be synthesized through a cyclization reaction.
Introduction of the Nitro Group: Nitration of the chromenone core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Thiazole Ring: The thiazole ring can be synthesized separately and then coupled with the chromenone core through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: Various substituents can be introduced at different positions on the chromenone or thiazole rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Reduction: 6-amino-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving chromenones or thiazoles.
Medicine: Potential use as a lead compound in drug discovery for its possible anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one would depend on its specific biological target. Generally, compounds with a chromenone core can interact with various enzymes or receptors, modulating their activity. The nitro group and thiazole ring may enhance binding affinity or specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
6-nitro-2H-chromen-2-one: Lacks the thiazole ring, potentially less biologically active.
3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one: Lacks the nitro group, which may affect its reactivity and biological properties.
6-amino-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one: Reduced form, different reactivity and possibly different biological activity.
Uniqueness
The combination of the nitro group, phenyl-thiazole moiety, and chromenone core in 6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one makes it unique. This structural arrangement may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C18H10N2O4S |
|---|---|
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
6-nitro-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C18H10N2O4S/c21-18-14(9-12-8-13(20(22)23)6-7-16(12)24-18)17-19-15(10-25-17)11-4-2-1-3-5-11/h1-10H |
Clave InChI |
ZFEKMKNVEWAFBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B14967357.png)

![7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14967367.png)

![4-({3-[5-(4-Fluorophenyl)furan-2-yl]propanoyl}amino)benzamide](/img/structure/B14967372.png)
![7-(4-bromophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14967376.png)

![N-(2-ethoxyphenyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14967386.png)
![1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14967393.png)
![3-[(4-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14967400.png)
![7-(1-Benzofuran-2-yl)-2-(3,5-difluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14967415.png)
![4-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14967422.png)
![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B14967433.png)
![{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B14967435.png)
